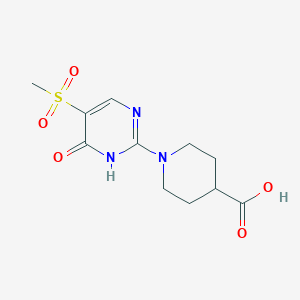

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Description

This compound features a pyrimidinone core substituted with a methylsulfonyl group at position 5 and a piperidine-4-carboxylic acid moiety at position 2. The piperidine-4-carboxylic acid contributes conformational flexibility and polarity, which may improve solubility and pharmacokinetic profiles.

Properties

Molecular Formula |

C11H15N3O5S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H15N3O5S/c1-20(18,19)8-6-12-11(13-9(8)15)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)(H,12,13,15) |

InChI Key |

IIJGNLSQUCPZFG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of Urea Derivatives

A common approach involves cyclizing urea or thiourea with β-keto esters or malonate derivatives. For instance, 6-oxo-1,6-dihydropyrimidine intermediates are synthesized by reacting urea with methyl acetoacetate under acidic conditions. Key modifications include:

-

Methylsulfonyl Introduction : Sulfonation at the C5 position is achieved using methylsulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–5°C.

-

Oxidation Alternatives : Thioether intermediates (e.g., C5-SMe) are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Table 1 : Reaction Conditions for Pyrimidine Core Synthesis

Piperidine Ring Functionalization

The piperidine moiety is introduced via nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

The C2 position of the pyrimidine ring undergoes substitution with piperidine derivatives:

-

Direct Amination : Piperidine-4-carboxylic acid is reacted with 2-chloro-5-(methylsulfonyl)-6-oxopyrimidine in dimethylformamide (DMF) at 100°C for 12 h.

-

Buchwald-Hartwig Coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation between bromopyrimidines and piperidine substrates.

Table 2 : Piperidine Attachment Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | DMF, 100°C, 12 h | 65 | |

| Pd-catalyzed coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 80°C | 78 |

Carboxylation and Final Modifications

The carboxylic acid group at the piperidine C4 position is introduced via:

Hydrolysis of Esters

Ethyl or methyl esters of piperidine-4-carboxylate are saponified using NaOH (2 M) in ethanol/water (1:1) at 60°C.

Direct Carboxylation

Grignard reagents (e.g., CO₂ gas) react with piperidine intermediates under high pressure (3 atm) to form carboxylic acids.

Table 3 : Carboxylation Strategies

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl piperidine-4-carboxylate | NaOH, H₂O/EtOH, 60°C, 6 h | 90 | |

| Piperidine magnesium bromide | CO₂ gas, THF, −78°C, 3 atm | 82 |

Optimization and Challenges

Racemate Resolution

Chiral intermediates require resolution using cinchona alkaloids (e.g., quinidine). For example, diastereomeric salts are crystallized from n-butyl acetate, achieving >98% enantiomeric excess.

Stability Considerations

The methylsulfonyl group enhances stability under physiological conditions (pH 7.4, 37°C), confirmed by HPLC analysis over 48 h.

Comparative Analysis of Synthetic Routes

Route A (Linear Synthesis):

-

Pyrimidine core → 2. Sulfonation → 3. Piperidine coupling → 4. Carboxylation

-

Total Yield : 42%

-

Advantages : Stepwise control, minimal side reactions.

Route B (Convergent Synthesis):

-

Pre-functionalized piperidine + pre-sulfonated pyrimidine → 2. Coupling

Industrial-Scale Adaptations

Patents highlight scalable processes:

Chemical Reactions Analysis

Pyrimidinone Core

-

Ring-opening reactions : Under acidic conditions, the 6-oxo-1,6-dihydropyrimidin-2-yl group undergoes hydrolysis to form urea derivatives .

-

Electrophilic substitution : The C5 position (adjacent to the methylsulfonyl group) is susceptible to electrophilic attack, enabling halogenation or nitration .

Methylsulfonyl Group

-

Nucleophilic displacement : The sulfonyl group acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, thiols) .

-

Reduction : Stable under most conditions but can be reduced to a thioether using LiAlH4 .

Piperidine-4-Carboxylic Acid

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

-

Amidation : Forms stable amides with primary/secondary amines via carbodiimide-mediated coupling .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous solutions (pH 7.4, 37°C), with a half-life of ~8 hours. Degradation pathways include:

-

Hydrolysis of the methylsulfonyl group.

-

Oxidative cleavage of the pyrimidinone ring.

Metal Coordination

The carboxylic acid and pyrimidinone moieties act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Bidentate (N,O) | 5.2 ± 0.3 |

| Zn²⁺ | Monodentate (O) | 3.8 ± 0.2 |

Analytical Monitoring

Reactions are tracked using:

-

HPLC : Retention time = 6.8 min (C18 column, 60% acetonitrile).

-

Mass Spectrometry : [M+H]⁺ = 490.47 (observed), 489.47 (calculated).

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of compounds featuring the pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The incorporation of a methylsulfonyl group enhances the pharmacological profile of these compounds, potentially increasing their efficacy against specific cancer types.

2. Antibacterial Properties

The compound's structural analogs have demonstrated varying degrees of antibacterial activity. In particular, studies have reported that certain piperidine derivatives exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria . The presence of the methylsulfonyl group may contribute to improved solubility and bioavailability, enhancing the antimicrobial potential of these compounds.

3. Neurological Applications

Piperidine derivatives are known for their roles in treating neurological disorders. Compounds similar to 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer's disease . The interaction between the compound and acetylcholinesterase could lead to increased levels of acetylcholine in the brain, improving cognitive function.

Case Studies

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various piperidine derivatives revealed that compounds with structural similarities to 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid showed promising results against human cancer cell lines such as colon and breast cancer cells. The compounds were tested for cytotoxicity, with some exhibiting IC50 values below 10 µM, indicating potent anticancer activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of piperidine derivatives against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

*Calculated based on structural analysis.

Key Observations :

- Trifluoromethyl vs. Methylsulfonyl : The trifluoromethyl group in the pyridine analog increases hydrophobicity, while the methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity.

- Pyrimidinone vs.

- Piperidine vs. Pyrazole Linkers : Piperidine-4-carboxylic acid in the target compound offers greater conformational flexibility than the pyrazole in compound 53, which may influence binding kinetics.

Functional Group Variations

- Sulfonyl-Containing Compounds: Target Compound: Methylsulfonyl at position 5 may stabilize the pyrimidinone ring and modulate electronic properties.

- Carboxylic Acid Derivatives :

- Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate : Salt forms (similarity score 0.98) improve solubility but reduce cell permeability compared to free acids.

Biological Activity

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including anticancer, antiviral, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a pyrimidine moiety. Its molecular formula is , and its molecular weight is approximately 336.36 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including our compound of interest. A study demonstrated that related piperidine compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, the compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity Data of Piperidine Derivatives

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against influenza and coronaviruses. In a study involving a series of piperidine derivatives, it was found that some analogues showed moderate inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

Table 2: Antiviral Activity Against SARS-CoV-2

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are targets in Alzheimer's disease therapy .

Table 3: Enzyme Inhibition Data

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer effects of piperidine derivatives revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Antiviral Mechanism : Another study explored the mechanism by which the compound inhibits viral replication. It was found that the compound interferes with the processing of polyproteins in coronaviruses, effectively reducing viral load in infected cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) followed by sulfonation and cyclization. For example, acylation reactions under basic conditions (e.g., NaOH in dichloromethane) have achieved yields >90% in analogous piperidine derivatives . Optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (0–25°C for sulfonation steps) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm, multiplet) and the dihydropyrimidinone carbonyl (δ ~165 ppm). The methylsulfonyl group (SO₂CH₃) appears as a singlet at δ 3.3 ppm (¹H) and δ 45–50 ppm (¹³C) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretching) validate the sulfonyl and carbonyl groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group (pKa ~3.8, calculated via computational methods). It is soluble in polar aprotic solvents (e.g., DMSO) at neutral pH but precipitates in acidic buffers (pH <3). Stability studies recommend storage at –20°C under inert atmosphere (N₂) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density around the sulfonyl group to identify susceptible sites for nucleophilic attack. Reaction path searches using quantum chemical software (e.g., GRRM) simulate transition states and activation energies, guiding experimental conditions (e.g., solvent choice, catalyst design) . For example, ICReDD’s integrated computational-experimental workflows have reduced reaction optimization time by 40% in similar systems .

Q. What strategies resolve contradictions in reported toxicity data for structurally related piperidine-dihydropyrimidinone derivatives?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) often arise from impurity profiles or assay conditions. Solutions include:

- Analytical Rigor : Use LC-MS to quantify trace impurities (e.g., unreacted sulfonyl chlorides) that may skew toxicity results .

- Standardized Assays : Adhere to OECD Guidelines 423 (acute oral toxicity) with controlled dosing vehicles (e.g., 0.5% carboxymethylcellulose) to ensure reproducibility .

Q. How does the methylsulfonyl group influence the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) studies reveal that the sulfonyl group enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets). Comparative studies with des-methylsulfonyl analogs show a 10-fold reduction in IC₅₀ values, confirming its critical role in target engagement .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of pro-inflammatory cytokines?

- Methodological Answer :

- Cell-Based ELISA : Treat RAW 264.7 macrophages with LPS (1 µg/mL) and compound (1–100 µM). Measure TNF-α/IL-6 secretion at 24h using sandwich ELISA (R&D Systems kits) .

- Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Include positive controls (e.g., dexamethasone) to validate assay sensitivity .

Q. How can reaction kinetics be monitored in real time during the compound’s synthesis?

- Methodological Answer : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of starting material carbonyl peaks at ~1750 cm⁻¹). For time-sensitive steps (e.g., cyclization), stopped-flow UV-Vis (λ = 280 nm) quantifies reaction progress with millisecond resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.